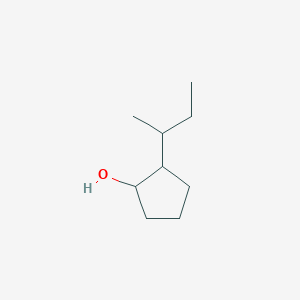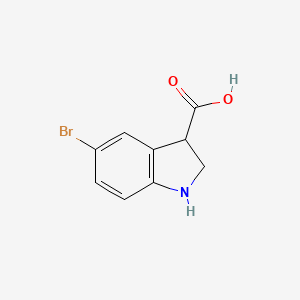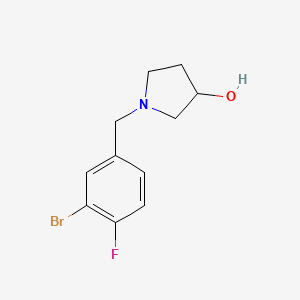
(4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a thiophene ring, which is further substituted with a pyrrolidine moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-2-thiophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, while the pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated thiophenes or alkylated pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibition studies and as a building block for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties .
Wirkmechanismus
The mechanism of action of (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-boronic acid: Similar structure but lacks the pyrrolidine moiety.
Pyrrolidine-2-boronic acid: Contains the pyrrolidine moiety but lacks the thiophene ring.
Phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring and pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H12BNO2S |
|---|---|
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
(4-pyrrolidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h5-6,11-12H,1-4H2 |
InChI-Schlüssel |
ZDKAGQBENSXFBL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)N2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


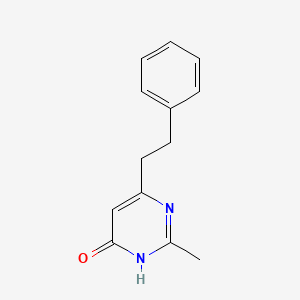
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
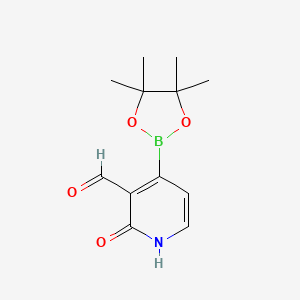
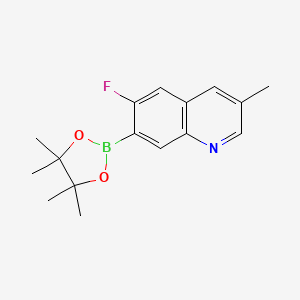



![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

